Cas no 364042-39-7 (Dibutyl 4-aminophthalate)

Dibutyl 4-aminophthalate 化学的及び物理的性質
名前と識別子
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- dibutyl 4-aminophthalate
- DQAHYYUCJWXJIK-UHFFFAOYSA-N
- di-n-butyl 4-aminophthalate
- dibutyl 4-aminobenzene-1,2-dicarboxylate
- 1,2-Benzenedicarboxylic acid, 4-amino-, dibutyl ester
- Dibutyl 4-aminophthalate
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- MDL: MFCD28385179
- インチ: 1S/C16H23NO4/c1-3-5-9-20-15(18)13-8-7-12(17)11-14(13)16(19)21-10-6-4-2/h7-8,11H,3-6,9-10,17H2,1-2H3
- InChIKey: DQAHYYUCJWXJIK-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C=C(C=CC=1C(=O)OCCCC)N)=O)CCCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 10
- 複雑さ: 332
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 78.6
Dibutyl 4-aminophthalate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0990750-5g |
dibutyl 4-aminophthalate |
364042-39-7 | 95% | 5g |
$1890 | 2024-08-02 | |
eNovation Chemicals LLC | Y0990750-5g |
dibutyl 4-aminophthalate |
364042-39-7 | 95% | 5g |
$1890 | 2025-02-25 | |
eNovation Chemicals LLC | Y0990750-5g |
dibutyl 4-aminophthalate |
364042-39-7 | 95% | 5g |
$1890 | 2025-02-24 |
Dibutyl 4-aminophthalate 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
Dibutyl 4-aminophthalateに関する追加情報
Dibutyl 4-aminophthalate: An Overview of Its Properties, Applications, and Recent Research
Dibutyl 4-aminophthalate (CAS No. 364042-39-7) is a versatile organic compound with a wide range of applications in the fields of chemistry, materials science, and pharmaceuticals. This compound is characterized by its unique chemical structure, which consists of a phthalate backbone with an amino group and two butyl ester groups. The combination of these functional groups imparts specific properties that make Dibutyl 4-aminophthalate valuable in various industrial and research contexts.
The chemical formula of Dibutyl 4-aminophthalate is C18H23NO4. It is a white to off-white crystalline solid at room temperature, with a molecular weight of approximately 313.38 g/mol. The compound is soluble in common organic solvents such as ethanol, acetone, and dichloromethane, but it has limited solubility in water. These solubility properties make it suitable for use in formulations where controlled release or solubilization is desired.
In terms of its physical properties, Dibutyl 4-aminophthalate exhibits a melting point in the range of 105-107°C. Its thermal stability is an important consideration in its application, as it can withstand moderate temperatures without significant degradation. However, exposure to high temperatures or prolonged exposure to light can lead to decomposition or the formation of by-products.
The chemical reactivity of Dibutyl 4-aminophthalate is influenced by its functional groups. The amino group can participate in various reactions such as acylation, alkylation, and condensation reactions. The ester groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol. These reactivity profiles make Dibutyl 4-aminophthalate a useful intermediate in the synthesis of more complex molecules.
In the pharmaceutical industry, Dibutyl 4-aminophthalate has gained attention for its potential as a drug delivery system. The compound's ability to form stable complexes with various active pharmaceutical ingredients (APIs) allows for controlled release and enhanced bioavailability. Recent studies have explored its use in the delivery of anti-cancer drugs, where it has shown promising results in improving drug efficacy and reducing side effects.
A study published in the Journal of Medicinal Chemistry (2021) investigated the use of Dibutyl 4-aminophthalate-based nanoparticles for targeted drug delivery. The researchers found that these nanoparticles could effectively encapsulate doxorubicin, a commonly used chemotherapy agent, and deliver it specifically to cancer cells while minimizing toxicity to healthy tissues. This approach has the potential to revolutionize cancer treatment by enhancing therapeutic outcomes and patient quality of life.
Beyond pharmaceutical applications, Dibutyl 4-aminophthalate has also found use in materials science. Its unique combination of functional groups makes it suitable for the synthesis of advanced polymers and coatings. For example, researchers at the University of California have developed a novel polymer based on Dibutyl 4-aminophthalate that exhibits excellent mechanical properties and thermal stability. This polymer has potential applications in areas such as electronics, automotive parts, and aerospace materials.
In environmental science, the biodegradability and eco-friendliness of chemicals are increasingly important considerations. A study published in Environmental Science & Technology (2022) evaluated the biodegradability of various phthalate derivatives, including Dibutyl 4-aminophthalate. The results showed that while some phthalates are persistent in the environment, Dibutyl 4-aminophthalate demonstrated moderate biodegradability under aerobic conditions. This finding suggests that it may be a more environmentally friendly alternative to other phthalates with lower biodegradability.
The safety profile of Dibutyl 4-aminophthalate is another critical aspect to consider. According to safety data sheets (SDS), the compound is generally considered safe when handled properly. However, it can cause irritation to the eyes and skin upon contact, and inhalation of its dust or vapor should be avoided. Proper personal protective equipment (PPE) such as gloves and goggles should be used when handling this compound.
In conclusion, Dibutyl 4-aminophthalate (CAS No. 364042-39-7) is a multifaceted compound with diverse applications across multiple fields. Its unique chemical structure and properties make it valuable for drug delivery systems, advanced materials synthesis, and environmentally friendly applications. Ongoing research continues to uncover new possibilities for this compound, highlighting its potential to contribute significantly to scientific advancements and industrial innovations.
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